molecular formula C9H8O2 B1276866 4-Acetylbenzaldehyde CAS No. 3457-45-2

4-Acetylbenzaldehyde

Cat. No. B1276866
Key on ui cas rn: 3457-45-2
M. Wt: 148.16 g/mol
InChI Key: KTFKRVMXIVSARW-UHFFFAOYSA-N
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Patent
US07728012B2

Procedure details

4.7 g of 1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylate and 1.3 g of scandium triflate were added to 2.75 g of 4-acetylbenzaldehyde (18.56 mmol), 1.7 ml of morpholine and 3 g of 4 Å molecular sieves in 100 ml of tetrahydrofuran under argon, and the mixture was heated to reflux for 3 hours. The mixture was concentrated. The residue was mixed with ethyl acetate and washed with sat. NaHCO3 solution and sat. NaCl solution. Drying and evaporation of the mixture resulted in a crude product which was purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate 40-80%). 1.85 g of a yellowish oil were obtained.
[Compound]
Name
1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylate
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
scandium triflate
Quantity
1.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>O1CCCC1.[O-]S(C(F)(F)F)(=O)=O.[Sc+3].[O-]S(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O>[N:12]1([CH2:8][C:7]2[CH:10]=[CH:11][C:4]([C:1](=[O:3])[CH3:2])=[CH:5][CH:6]=2)[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1 |f:3.4.5.6|

Inputs

Step One
Name
1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylate
Quantity
4.7 g
Type
reactant
Smiles
Name
Quantity
2.75 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=O)C=C1
Name
Quantity
1.7 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
scandium triflate
Quantity
1.3 g
Type
catalyst
Smiles
[O-]S(=O)(=O)C(F)(F)F.[Sc+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
The residue was mixed with ethyl acetate
WASH
Type
WASH
Details
washed with sat. NaHCO3 solution and sat. NaCl solution
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the mixture
CUSTOM
Type
CUSTOM
Details
resulted in a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate 40-80%)

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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